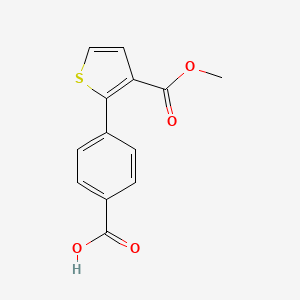
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of a benzoic acid moiety substituted with a thiophene ring that has a methoxycarbonyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Coupling with Benzoic Acid: The final step involves coupling the thiophene derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxycarbonyl group or to reduce the carboxylic acid to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, deprotected thiophene derivatives.
Substitution Products: Various substituted thiophene derivatives.
科学的研究の応用
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific structure and functional groups.
類似化合物との比較
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid can be compared with other thiophene derivatives:
4-(Thiophen-2-YL)benzoic acid: Lacks the methoxycarbonyl group, which may result in different chemical reactivity and biological activity.
Methyl 4-thiophen-2-YL-benzoate: Similar structure but with a methyl ester instead of a carboxylic acid group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
生物活性
4-(3-(Methoxycarbonyl)thiophen-2-YL)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H10O3S
- Molecular Weight : 234.27 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study on thiophene-based compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-HIV Activity
A series of derivatives related to benzoic acid have shown promising anti-HIV activity. Specifically, compounds structurally similar to this compound were evaluated for their ability to inhibit HIV-1 replication. One study reported that certain derivatives achieved over 80% inhibition at concentrations around 100 µM without significant cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Entry : The compound may interfere with the viral entry process by binding to specific viral proteins.
- Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress in cells .
Case Studies
- Anti-HIV Studies : In vitro studies demonstrated that derivatives of benzoic acid with thiophene moieties showed considerable promise against HIV-1. The most effective compounds displayed strong binding affinity to the gp41 protein, crucial for viral fusion and entry into host cells .
- Antimicrobial Efficacy : A comprehensive evaluation of thiophene derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that some compounds had MICs as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis of Biological Activity
| Compound | Antiviral Activity | Antimicrobial Activity | Cytotoxicity (MT-2 Cell Line) |
|---|---|---|---|
| This compound | Moderate | Strong | Low |
| Related Thiophene Derivative A | High | Moderate | Low |
| Related Thiophene Derivative B | Moderate | Weak | Moderate |
特性
CAS番号 |
597565-47-4 |
|---|---|
分子式 |
C13H10O4S |
分子量 |
262.28 g/mol |
IUPAC名 |
4-(3-methoxycarbonylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)10-6-7-18-11(10)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15) |
InChIキー |
ODQWZDREHJQCFJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC=C1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















